(R)-Ethyl thiazolidine-4-carboxylate hydrochloride

描述

Molecular Geometry and Stereochemical Configuration

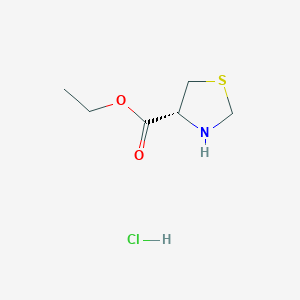

The molecular structure of (R)-ethyl thiazolidine-4-carboxylate hydrochloride is characterized by a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The compound possesses the International Union of Pure and Applied Chemistry name ethyl (4R)-1,3-thiazolidine-4-carboxylate hydrochloride, which clearly indicates the absolute stereochemical configuration at the 4-position. The molecular formula C₆H₁₂ClNO₂S encompasses the thiazolidine core structure with an ethyl carboxylate substituent and a hydrochloride salt component.

The stereochemical designation (R) at the 4-position is crucial for understanding the three-dimensional arrangement of atoms within the molecule. This absolute configuration is determined according to the Cahn-Ingold-Prelog priority rules, where the carboxylate group represents the highest priority substituent attached to the asymmetric carbon atom. The International Chemical Identifier string provides a detailed representation of the molecular connectivity: InChI=1S/C6H11NO2S.ClH/c1-2-9-6(8)5-3-10-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1.

The Simplified Molecular-Input Line-Entry System representation O=C([C@H]1NCSC1)OCC.[H]Cl clearly illustrates the spatial arrangement and bonding patterns within the molecule. The thiazolidine ring adopts a specific conformation that minimizes steric interactions while maintaining optimal orbital overlap for stability. The ethyl carboxylate group extends from the ring system, providing additional conformational flexibility through rotation around the C-O and C-C bonds of the ester linkage.

属性

IUPAC Name |

ethyl (4R)-1,3-thiazolidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c1-2-9-6(8)5-3-10-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRLNYSSTHJCIU-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670013 | |

| Record name | Ethyl (4R)-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86028-91-3 | |

| Record name | Ethyl (4R)-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Condensation Reaction

- Starting Materials : L-Cysteine ethyl ester hydrochloride and aldehydes (e.g., benzaldehyde).

- Reaction Conditions : The reaction is usually conducted in ethanol or methanol under reflux conditions.

- Purification : Flash chromatography is used to isolate intermediates, employing solvent systems like ethyl acetate/petroleum ether.

Esterification and HCl Salt Formation

- Reagent : Hydrochloric acid.

- Reaction Conditions : The reaction is carried out at room temperature under an inert atmosphere to prevent oxidation and side reactions.

- Product : this compound is obtained as a white crystalline powder.

Reaction Conditions and Yields

The yields of the synthesis can vary depending on the aldehyde used and the reaction conditions. Table 1 summarizes some typical yields and conditions.

| Compound | Aldhyde/Substrate | Yield |

|---|---|---|

| Methyl (4R)-2-Phenylthiazolidine-4-carboxylate | Benzaldehyde | 80% |

| Methyl (4R)-2-(2-Methoxyphenyl)thiazolidine-4-carboxylate | 2-Methoxybenzaldehyde | 81% |

| Methyl (2R,4R)-2-(2-Chlorophenyl)-3-(3-iodobenzoyl)-thiazolidine-4-carboxylate | 3-Iodobenzoyl chloride | 42% |

Characterization and Purity Assessment

The purity and structure of this compound are assessed using several analytical techniques:

- HPLC (High-Performance Liquid Chromatography) : Quantifies purity, typically ensuring ≥95–98% purity.

- NMR Spectroscopy : Detects impurities via integration of proton signals.

- Elemental Analysis : Validates carbon, hydrogen, nitrogen, and chlorine content.

- Melting Point Analysis : Consistency with literature values indicates purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using batch or continuous flow reactors to ensure consistent reaction conditions and scalability. Purification steps include recrystallization and filtration to obtain the pure product. Quality control measures involve analytical techniques like HPLC and NMR to verify the purity and structure of the compound.

化学反应分析

Types of Reactions

®-Ethyl thiazolidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazolidine ring or the carboxylate group.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various ester derivatives.

科学研究应用

Anticancer Activity

Thiazolidine derivatives, including (R)-ethyl thiazolidine-4-carboxylate hydrochloride, have shown significant potential as anticancer agents. Recent studies indicate that thiazolidin-4-one derivatives can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of cellular pathways. The structural characteristics of (R)-ethyl thiazolidine-4-carboxylate make it a candidate for developing multi-target enzyme inhibitors, which are crucial in overcoming the limitations of traditional chemotherapy .

Anti-inflammatory and Antioxidant Properties

Research has indicated that thiazolidine compounds exhibit anti-inflammatory and antioxidant activities. These properties are beneficial in treating conditions associated with oxidative stress and inflammation, such as arthritis and cardiovascular diseases. The ability of (R)-ethyl thiazolidine-4-carboxylate to modulate inflammatory pathways positions it as a valuable compound in therapeutic formulations aimed at reducing inflammation .

Click Chemistry and Bioconjugation

This compound has been explored in click chemistry applications, particularly for conjugating biomolecules under physiological conditions. Its stability at neutral pH allows for efficient coupling reactions without the need for catalysts, making it suitable for bioconjugation strategies involving peptides and nucleic acids. This application is significant in developing targeted drug delivery systems and diagnostic tools .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing various thiazolidine derivatives with enhanced biological activities. Innovative synthetic strategies have been developed to create new compounds that retain the core thiazolidine structure while introducing functional groups that can enhance therapeutic efficacy .

Anticancer Studies

A study published in 2023 highlighted the synthesis of novel thiazolidin-4-one derivatives demonstrating considerable anticancer activity against several cancer cell lines. These derivatives were evaluated for their cytotoxic effects, leading to promising results that suggest further exploration of (R)-ethyl thiazolidine-4-carboxylate derivatives as potential anticancer agents .

Bioconjugation Research

Research conducted on the use of (R)-ethyl thiazolidine-4-carboxylate in bioconjugation reactions showed that it could effectively conjugate with siRNA molecules without significant loss of activity or stability. This property is crucial for developing RNA-based therapeutics that require stable delivery systems .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer, anti-inflammatory, and antioxidant activities | Significant inhibition of cancer cell proliferation |

| Synthetic Biology | Click chemistry for bioconjugation; synthesis of novel derivatives | Stable conjugation with biomolecules under physiological pH |

| Case Studies | Research on anticancer activity and bioconjugation strategies | Promising results in cytotoxicity against cancer cell lines |

作用机制

The mechanism by which ®-Ethyl thiazolidine-4-carboxylate hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiazolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The carboxylate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

相似化合物的比较

Comparison with Similar Thiazolidine Derivatives

Thiazolidine-4-carboxylate derivatives share a common core structure but differ in substituents, stereochemistry, and ester groups, leading to variations in synthetic utility, physicochemical properties, and biological activity. Below is a detailed analysis:

Pharmacological and Physicochemical Properties

- Activity : Compounds with aromatic substituents (7e–7g) demonstrate targeted bioactivity (e.g., receptor agonism), whereas the parent compound is pharmacologically inert and serves as a building block .

- Physical State: The target compound is a hygroscopic solid (hydrochloride salt), while non-salt analogs (e.g., 7e–7g) are typically oils or low-melting solids .

- Stability : Ethyl esters generally exhibit better hydrolytic stability than methyl esters under physiological conditions, making them preferable for drug development .

生物活性

(R)-Ethyl thiazolidine-4-carboxylate hydrochloride (ET4C) is a compound of significant interest due to its biological activities, particularly in the context of its antioxidant properties and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

ET4C is a derivative of thiazolidine-4-carboxylic acid, synthesized through the reaction of L-cysteine with aldehydes. The compound's structure allows it to participate in various biochemical pathways, particularly those involving cysteine metabolism. The synthesis typically involves the condensation of L-cysteine with formaldehyde, followed by esterification to yield the ethyl derivative .

1. Antioxidant Properties

ET4C exhibits notable antioxidant activity, which has been demonstrated through various assays. Studies indicate that ET4C can significantly reduce intracellular levels of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. For instance, in cultures of protozoan parasites, ET4C reduced ROS levels by approximately 50% compared to control cells .

Table 1: Antioxidant Activity of ET4C

| Compound | ROS Reduction (%) | IC50 (µM) |

|---|---|---|

| ET4C | 50 | Not specified |

| T4C | 50 | Not specified |

| MT4C | 21 | Not specified |

2. Growth Enhancement in Protozoan Parasites

Research has shown that ET4C enhances the growth of trophozoites in protozoan cultures. This effect is attributed to its ability to serve as a source of L-cysteine, which is crucial for cell proliferation and metabolic processes .

Case Study: Growth Enhancement in E. histolytica

In a controlled study, E. histolytica trophozoites were treated with varying concentrations of ET4C. The results indicated a dose-dependent increase in growth rates, suggesting that ET4C plays a vital role in cellular metabolism and growth regulation.

3. Tyrosinase Inhibition

ET4C has also been investigated for its potential as a tyrosinase inhibitor, which is relevant for skin pigmentation disorders and cosmetic applications. Molecular docking studies revealed that ET4C binds effectively to the active site of tyrosinase, indicating its potential as a lead compound for developing new skin-lightening agents .

Table 2: Tyrosinase Inhibition Activity

| Compound | Binding Affinity (kcal/mol) | IC50 (µM) |

|---|---|---|

| ET4C | -8.4 | Not specified |

| Other Derivatives | Varies | Varies |

The mechanism by which ET4C exerts its biological effects involves several biochemical interactions:

- Antioxidant Mechanism : ET4C scavenges free radicals and reduces oxidative stress by enhancing the availability of L-cysteine .

- Enzymatic Interactions : It competes with other substrates for binding sites on enzymes such as tyrosinase, potentially altering enzyme activity and leading to therapeutic effects .

常见问题

Q. What are the established synthetic routes for (R)-Ethyl thiazolidine-4-carboxylate hydrochloride?

Methodological Answer: The compound is synthesized via a condensation reaction between L-cysteine methyl ester hydrochloride and aldehydes, followed by esterification and HCl salt formation. Key steps include:

- Reaction setup : Use of aldehydes (e.g., benzaldehyde) in ethanol or methanol under reflux.

- Purification : Flash chromatography (e.g., EtOAc/PE solvent systems) to isolate intermediates.

- Characterization : ¹H NMR and ¹³C NMR for structural confirmation, HRMS (ESI) for molecular weight validation . Example yields range from 42% to 81%, depending on the aldehyde and reaction conditions (Table 1) .

Table 1: Synthesis Conditions and Yields from

| Compound | Aldhyde/Substrate | Yield |

|---|---|---|

| Methyl (4R)-2-Phenylthiazolidine-4-carboxylate | Benzaldehyde | 80% |

| Methyl (4R)-2-(2-Methoxyphenyl)thiazolidine-4-carboxylate | 2-Methoxybenzaldehyde | 81% |

| Methyl (2R,4R)-2-(2-Chlorophenyl)-3-(3-iodobenzoyl)-thiazolidine-4-carboxylate | 3-Iodobenzoyl chloride | 42% |

Q. How is the purity of this compound assessed in research settings?

Methodological Answer: Purity is evaluated using:

- HPLC : Quantifies purity (≥95–98% as per and ).

- NMR Spectroscopy : Detects impurities via integration of proton signals.

- Elemental Analysis : Validates C, H, N, and Cl content.

- Melting Point Analysis : Consistency with literature values indicates purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Methodological Answer: Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Stoichiometry : Adjusting aldehyde-to-cysteine ratios (e.g., 1.2:1 molar excess of aldehyde).

- Temperature Control : Gradual heating (e.g., 60–80°C) to avoid side reactions.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization. shows yield variations (42–81%) linked to substrate electronic effects (e.g., electron-withdrawing groups reduce yields) .

Q. What strategies resolve contradictions in spectral data during characterization?

Methodological Answer: Contradictions (e.g., unexpected NMR peaks) are addressed via:

- Complementary Techniques : X-ray crystallography for absolute configuration verification.

- Anhydrous Conditions : Repeat NMR under dry DMSO-<i>d</i>₆ to exclude water interference.

- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values. For example, used HRMS to confirm molecular ions (e.g., [M+H]⁺) when NMR data were ambiguous .

Q. How should researchers address discrepancies between theoretical and observed HRMS data?

Methodological Answer: Discrepancies arise from:

- Salt Adducts : Account for HCl in molecular weight calculations (e.g., +36.46 Da for [M+Cl]⁻).

- Isotopic Patterns : Validate using software (e.g., MassLynx) to match expected ³⁵Cl/³⁷Cl ratios.

- Sample Degradation : Conduct stability studies (e.g., TGA/DSC) to rule out decomposition during analysis. highlights HRMS as critical for resolving mass discrepancies in thiazolidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。